1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16420249
Molecular Formula: C11H15ClF2N4
Molecular Weight: 276.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClF2N4 |
|---|---|
| Molecular Weight | 276.71 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H14F2N4.ClH/c1-16-4-2-3-10(16)6-14-9-5-15-17(7-9)8-11(12)13;/h2-5,7,11,14H,6,8H2,1H3;1H |
| Standard InChI Key | YZDFVDIVFOYPMM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1CNC2=CN(N=C2)CC(F)F.Cl |
Introduction
1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a complex organic compound featuring a pyrazole ring substituted with a difluoroethyl group and a pyrrole moiety. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways.
Synthesis
The synthesis of 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the difluoroethyl and methylpyrrol groups. Specific synthetic routes may vary based on laboratory protocols and available reagents.
Biological Activities and Potential Applications
This compound exhibits promising biological activity, particularly in the inhibition of specific enzymes involved in various metabolic pathways. Its mechanism of action is believed to involve binding to active sites of enzymes or receptors, modulating their activity, and potentially leading to decreased production of certain metabolites. It is also noted for its potential as an inhibitor of RNA helicase DHX9, which highlights its therapeutic potential in oncology.
Research Findings and Future Directions
Preliminary studies suggest that 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride may interact with enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects. Further research is needed to elucidate its full interaction profile and therapeutic potential.
Comparison with Similar Compounds
The unique combination of the difluoroethyl group and the pyrrole moiety in 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride distinguishes it from similar compounds, potentially offering unique biological activities and applications.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)aniline | Contains trifluoromethyl group instead of pyrrole | Lacks pyrrole ring; different biological activity |
| 5-(difluoromethyl)-pyrazole | Simple pyrazole structure | No additional functional groups; less complex |
| N-[4-(difluoromethoxy)phenyl]pyrazole | Phenyl substitution instead of pyrrole | Different aromatic system leading to varied properties |
These comparisons highlight the distinctiveness of 1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride and its potential for specific therapeutic applications.
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